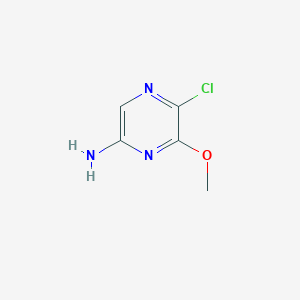

5-Chloro-6-methoxypyrazin-2-amine

Beschreibung

5-Chloro-6-methoxypyrazin-2-amine is a pyrazine derivative featuring a chloro group at position 5, a methoxy group at position 6, and an amino group at position 2. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and capacity for functionalization. The presence of electron-withdrawing (Cl) and electron-donating (OCH₃) substituents on the pyrazine ring creates a polarized electronic environment, enhancing its reactivity in cross-coupling reactions and nucleophilic substitutions.

Eigenschaften

Molekularformel |

C5H6ClN3O |

|---|---|

Molekulargewicht |

159.57 g/mol |

IUPAC-Name |

5-chloro-6-methoxypyrazin-2-amine |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3,(H2,7,9) |

InChI-Schlüssel |

RDQZXBKPNDPXKA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC(=CN=C1Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-6-methoxypyrazin-2-amin umfasst typischerweise die Chlorierung und Methylierung von Pyrazinderivaten. Ein übliches Verfahren beinhaltet die Reaktion von 5-Chlorpyrazin-2-carbonsäure mit Methanol in Gegenwart eines Dehydratisierungsmittels, um 5-Chlor-6-methoxypyrazin zu bilden. Dieser Zwischenstoff wird dann unter kontrollierten Bedingungen mit Ammoniak oder einer Aminquelle aminiert, um 5-Chlor-6-methoxypyrazin-2-amin zu ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Chlor-6-methoxypyrazin-2-amin erfolgt häufig in großem Maßstab unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und Reagenzkonzentrationen sorgfältig kontrolliert werden. Die Verwendung von Katalysatoren und kontinuierlichen Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Chlor-6-methoxypyrazin-2-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amingerivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können das Chloratom durch andere funktionelle Gruppen, wie Hydroxyl- oder Alkylgruppen, ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid werden unter basischen Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen Pyrazin-N-oxide, Amingerivate und verschiedene substituierte Pyrazine, abhängig von den spezifischen Reaktionsbedingungen und verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-6-methoxypyrazin-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann je nach ihren strukturellen Merkmalen als Inhibitor oder Modulator verschiedener Enzyme und Rezeptoren wirken. Beispielsweise kann sie bestimmte Kinasen hemmen oder mit DNA interagieren, um ihre Wirkungen auszuüben. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-methoxypyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

*Molecular weights calculated from molecular formulas where explicit data was unavailable.

Substituent Effects and Reactivity

- Positional Isomerism: The comparison between this compound (Cl at C5) and 3-chloro-6-methoxypyrazin-2-amine (Cl at C3) highlights the impact of halogen placement.

- Halogen Exchange : Replacing methoxy with bromine (e.g., 5-bromo-6-chloropyrazin-2-amine) introduces steric bulk and enhances electrophilicity, making the compound more reactive in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions .

- Trifluoroethoxy Substitution : The trifluoroethoxy group in 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine increases lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drugs .

Ring System Variations

- Pyrazine vs. Pyrimidine : Pyrimidine derivatives like 4-chloro-6-methoxy-2-methylpyrimidin-5-amine exhibit distinct electronic properties due to the two nitrogen atoms at positions 1 and 3. This structural difference influences hydrogen-bonding patterns and metabolic stability, often making pyrimidines preferred in nucleoside analogs .

Crystallographic and Intermolecular Interactions

- Crystal Packing : In related pyrimidine structures (e.g., 4,6-dichloro-5-methoxypyrimidine), short Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice . Similar interactions likely occur in pyrazine analogs, affecting solubility and melting points.

Biologische Aktivität

5-Chloro-6-methoxypyrazin-2-amine is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

This compound is synthesized through various chemical pathways, often involving chlorination and methoxylation steps. The synthesis typically yields a yellow solid, with various purification methods employed to achieve the desired compound purity .

The primary biological activity of this compound is attributed to its interaction with specific molecular targets, particularly the IRE1α protein. This compound has been shown to selectively bind to IRE1α, inhibiting its dimerization and subsequent auto-transphosphorylation. This action effectively blocks the kinase and RNase activities of IRE1α, which are critical for its role in the unfolded protein response (UPR) pathway .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been reported to inhibit cell growth in models expressing high levels of IRE1α, suggesting a targeted therapeutic potential in cancers characterized by UPR dysregulation .

In Vivo Studies

Preliminary in vivo studies indicate that this compound maintains effective plasma concentrations that exceed therapeutic thresholds for extended periods. Such pharmacokinetic properties are crucial for ensuring sustained target engagement in therapeutic applications .

Case Studies and Research Findings

A recent study highlighted the efficacy of this compound in a xenograft model of cancer. The results showed that treatment with this compound led to a significant reduction in tumor size compared to control groups, underscoring its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications can enhance biological activity. For example, alterations at the 2-amino position have been shown to affect binding affinity and potency against target proteins like BCL6, which may inform further optimization of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-methoxypyrazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization reactions or functionalization of pyrazine precursors. For example, chloro-methoxy pyrazine derivatives can be synthesized via nucleophilic substitution or coupling reactions. Evidence from analogous compounds (e.g., 5-bromo-N-methylpyrazin-2-amine) suggests using halide intermediates (e.g., bromo or chloro substituents) and optimizing temperature (e.g., 120°C for cyclization) and catalysts (e.g., POCl₃ for phosphorylation) to enhance regioselectivity . Yield optimization requires careful control of stoichiometry and purification via column chromatography or recrystallization.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve atomic positions and confirm substituent arrangement. For example, similar compounds (e.g., 4-Chloro-6-methoxypyrimidin-2-amine) were analyzed using SHELX software for refinement, achieving an R factor of 0.024 .

- NMR/IR spectroscopy : Use ¹H/¹³C NMR to identify methoxy (-OCH₃) and amine (-NH₂) proton environments. IR can confirm N–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (550–850 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen for antimicrobial or anticancer activity using:

- MIC assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) at concentrations 1–100 µM.

- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7). Reference studies on pyrazine-thiazole hybrids show IC₅₀ values in the micromolar range, suggesting similar frameworks may guide experimental design .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during X-ray analysis of this compound derivatives?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For disorder, apply PART/SUMP constraints to model split positions. Evidence from SHELX-based refinements (R factor = 0.069) highlights the importance of high-resolution data (>1.0 Å) and iterative difference Fourier maps to resolve ambiguities .

Q. What strategies resolve contradictions between computational (DFT) and experimental (spectroscopic) data for this compound?

- Methodological Answer :

- DFT Optimization : Use B3LYP/6-311++G(d,p) to calculate NMR shifts and compare with experimental data. Adjust solvation models (e.g., PCM for DMSO) to improve correlation.

- Vibrational Analysis : Compare computed IR frequencies (scaled by 0.961) with experimental peaks. Discrepancies >10 cm⁻¹ may indicate conformational flexibility or crystal-packing effects .

Q. How do substituent effects (e.g., Cl vs. Br, methoxy vs. ethoxy) alter the reactivity of pyrazin-2-amine derivatives in cross-coupling reactions?

- Methodological Answer : Perform comparative Suzuki-Miyaura coupling studies:

- Electron-withdrawing groups (Cl) : Enhance oxidative addition rates with Pd catalysts (e.g., Pd(PPh₃)₄).

- Methoxy vs. ethoxy : Steric bulk in methoxy may reduce coupling efficiency. Use kinetic studies (e.g., GC-MS monitoring) to quantify rate differences. Reference halogenated pyrazine derivatives (e.g., 5-bromo analogs) show ~15% lower yields compared to chloro derivatives under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.